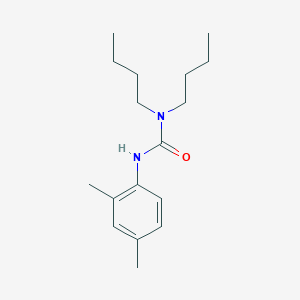

1,1-Dibutyl-3-(2,4-dimethylphenyl)urea

Description

Current Scientific Landscape of Substituted Urea (B33335) Derivatives

Substituted urea derivatives are characterized by a central carbonyl group bonded to two nitrogen atoms, which are in turn connected to various organic substituents. This structural motif allows for a high degree of molecular diversity, leading to a wide array of chemical properties and applications. The scientific landscape of these compounds is rich and varied, with active research in several key areas.

Synthesis: A variety of methods for the synthesis of substituted ureas have been developed. Traditional approaches often involve the use of hazardous reagents like phosgene (B1210022) and isocyanates. nih.gov However, contemporary research focuses on developing more environmentally benign synthetic routes. These include catalytic methods for the carbonylation of amines and the use of safer carbonate sources. nih.govresearchgate.net The synthesis of unsymmetrical ureas, such as 1,1-Dibutyl-3-(2,4-dimethylphenyl)urea, often involves the reaction of a secondary amine with an isocyanate. nih.gov

Applications: The applications of substituted urea derivatives are extensive and impactful. They are crucial in the development of pharmaceuticals, agrochemicals, polymers, and dyes. researchgate.net In medicinal chemistry, the urea functional group is a key component in numerous bioactive compounds, including antiviral, anticancer, and antimicrobial agents. nih.govresearchgate.netnih.gov The ability of the urea group to form strong hydrogen bonds is often critical to its biological activity. nih.gov In agriculture, many herbicides and plant growth regulators are based on substituted urea structures. researchgate.net

Structural and Physicochemical Properties: The properties of substituted ureas are heavily influenced by the nature of their substituents. The arrangement of these substituents around the central urea core dictates the molecule's conformation, polarity, and ability to participate in intermolecular interactions. nih.gov For instance, the presence of aromatic rings and alkyl chains, as in this compound, will affect its solubility and potential for π-π stacking and hydrophobic interactions. nih.govresearchgate.net

Rationale for Academic Research on this compound

While specific research on this compound is not extensively documented in publicly available literature, the rationale for its academic investigation can be inferred from the known properties of its constituent parts and related molecules. The dibutylamino group and the 2,4-dimethylphenyl group are structural motifs found in compounds with interesting biological activities.

The academic interest in this particular molecule would likely stem from a systematic exploration of how the combination of these specific substituents influences its chemical and biological properties. Research could be driven by the desire to fine-tune the activity of known bioactive ureas by modifying the substitution pattern. For example, the dimethylphenyl group is present in some compounds with anti-proliferative activity. mdpi.com The dibutyl groups, being bulky and hydrophobic, could influence the compound's interaction with biological membranes or the active sites of enzymes.

A primary synthetic route to a compound like this compound would likely involve the reaction of dibutylamine (B89481) with 2,4-dimethylphenyl isocyanate. This is a standard and well-established method for the preparation of unsymmetrical ureas. mdpi.com

Identification of Key Research Directions and Unresolved Questions

Given the apparent lack of extensive research on this compound, several key research directions and unresolved questions emerge:

Synthesis and Characterization: The first step would be the unambiguous synthesis and complete physicochemical characterization of the compound. This would include detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) and potentially single-crystal X-ray diffraction to determine its precise three-dimensional structure. nih.gov

Biological Screening: A crucial research direction would be to screen this compound for a wide range of biological activities. Based on the properties of related compounds, this could include assays for herbicidal, antifungal, antibacterial, and anticancer properties. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies: Assuming any biological activity is identified, further research would focus on synthesizing analogs of this compound to establish a structure-activity relationship. This would involve systematically varying the alkyl chains and the substitution pattern on the phenyl ring to optimize its biological activity.

Mechanism of Action: If significant biological activity is discovered, a major unresolved question would be its mechanism of action. This would involve detailed biochemical and cellular studies to identify the molecular target of the compound.

The following table provides a summary of the key research areas and the specific questions that need to be addressed for this compound.

| Research Area | Key Unresolved Questions |

| Synthesis | What is the most efficient and scalable synthetic route? What are the optimal reaction conditions and purification methods? |

| Characterization | What are the detailed spectroscopic properties (¹H NMR, ¹³C NMR, IR, MS)? What is the solid-state structure (crystal packing, hydrogen bonding)? |

| Biological Activity | Does the compound exhibit any significant herbicidal, pesticidal, antimicrobial, or anticancer activity? |

| Structure-Activity | How do changes in the N-alkyl groups or the phenyl ring substituents affect its biological activity? |

| Mechanism of Action | If bioactive, what is the specific molecular target and pathway through which it exerts its effects? |

Structure

3D Structure

Properties

IUPAC Name |

1,1-dibutyl-3-(2,4-dimethylphenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N2O/c1-5-7-11-19(12-8-6-2)17(20)18-16-10-9-14(3)13-15(16)4/h9-10,13H,5-8,11-12H2,1-4H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDJQZYQGJJCDEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C(=O)NC1=C(C=C(C=C1)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90403167 | |

| Record name | 1,1-dibutyl-3-(2,4-dimethylphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86781-15-9 | |

| Record name | 1,1-dibutyl-3-(2,4-dimethylphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-DIBUTYL-3-(2,4-XYLYL)UREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodologies for the Chemical Synthesis of 1,1 Dibutyl 3 2,4 Dimethylphenyl Urea and Its Analogs

Classical and Contemporary Synthetic Strategies for Unsymmetrical Ureas

The formation of the urea (B33335) linkage in unsymmetrical molecules like 1,1-Dibutyl-3-(2,4-dimethylphenyl)urea has been approached through several reliable, albeit sometimes hazardous, methods. These strategies have been refined over decades to improve yields, purity, and safety.

Phosgene (B1210022) and Phosgene Equivalent Approaches in Urea Formation

Historically, phosgene (COCl₂) was a primary reagent for synthesizing ureas. thieme-connect.commdpi.com This highly toxic gas reacts with a primary amine to form an isocyanate intermediate, which then reacts with a second amine to yield an unsymmetrical urea. mdpi.com Due to the extreme hazards of phosgene, safer, solid phosgene equivalents have been developed. iupac.org

Triphosgene, a stable crystalline solid, is a widely used substitute that generates phosgene in situ, minimizing the risks associated with handling the gaseous form. commonorganicchemistry.commdpi.com Other alternatives include diphosgene and carbonyldiimidazole (CDI). commonorganicchemistry.com These reagents react with an amine to form an activated intermediate that readily couples with a second amine to form the urea bond. While safer than phosgene, these reagents still require careful handling. commonorganicchemistry.com

Table 2: Comparison of Phosgene and its Equivalents

| Reagent | Physical State | Key Advantages | Key Disadvantages |

|---|---|---|---|

| Phosgene | Gas | Highly reactive, high purity products | Extremely toxic, difficult to handle chemistryviews.orgresearchgate.net |

| Diphosgene | Liquid | Easier to handle than phosgene iupac.org | Toxic, can be problematic during workup |

| Triphosgene | Solid | Stable, crystalline, safer substitute commonorganicchemistry.comiupac.org | Forms toxic phosgene during reaction commonorganicchemistry.com |

| Carbonyldiimidazole (CDI) | Solid | Useful alternative to phosgene reagents commonorganicchemistry.com | Order of addition can be critical commonorganicchemistry.com |

Palladium-Catalyzed Carbonylation and Amidation Routes

Palladium-catalyzed reactions represent a more contemporary approach to urea synthesis, offering direct routes that often avoid the use of toxic reagents like phosgene or isocyanates. rsc.org Palladium(II)-mediated oxidative carbonylation reactions can synthesize ureas by coupling amines with carbon monoxide (CO) in a one-pot process. nih.govnih.gov This method is particularly useful for creating both symmetrical and unsymmetrical ureas. nih.govacs.org

In a typical procedure, a mixture of a primary and a secondary amine is reacted under a CO atmosphere in the presence of a palladium catalyst, such as PdI₂ or Pd(PPh₃)₂Cl₂, and an oxidant. nih.govacs.org This method has been successfully applied to the synthesis of pharmacologically active ureas. acs.org The efficiency of these reactions can be high, though they may require elevated temperatures and pressures. acs.org

Table 3: Selected Palladium Catalyst Systems for Urea Synthesis

| Catalyst System | Amine Substrates | Conditions | Outcome | Reference |

|---|---|---|---|---|

| PdI₂ / KI | Primary and Secondary Amines | 90-100 °C, 20 atm CO/Air | High catalytic efficiency for di- and trisubstituted ureas | acs.org |

| Pd(PPh₃)₂Cl₂ | Primary Aliphatic Amines | Varies | Forms N,N'-disubstituted ureas | nih.gov |

| Pd(Xantphos)Cl₂ | Primary and Secondary Amines | Varies | Synthesis of unsymmetrical ureas | nih.gov |

Advanced and Sustainable Synthetic Methodologies

In line with the growing emphasis on environmental responsibility, modern synthetic chemistry has moved towards developing greener and more efficient protocols for urea synthesis.

Green Chemistry Principles in Urea Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.eduepa.govacs.org In urea synthesis, this involves several key strategies:

Preventing Waste : Designing syntheses with high atom economy to minimize byproducts. yale.eduacs.org

Using Safer Chemicals : Replacing toxic reagents like phosgene and isocyanates with benign alternatives such as carbon dioxide (CO₂) or dimethyl carbonate. iupac.orgresearchgate.netacs.org

Energy Efficiency : Employing methods that operate at ambient temperature and pressure, or using energy-efficient techniques like microwave irradiation. yale.eduepa.gov

Catalysis : Utilizing catalytic reagents over stoichiometric ones to reduce waste. yale.eduepa.gov Palladium-catalyzed carbonylations are a prime example. rsc.org

The use of CO₂ as a C1 source is a particularly attractive green alternative, as it is abundant, non-toxic, and renewable. acs.org Metal-free methods have been developed to generate isocyanates in situ from amines and CO₂, which can then be trapped to form unsymmetrical ureas. acs.org

Table 4: Application of Green Chemistry Principles in Urea Synthesis

| Green Chemistry Principle | Application in Urea Synthesis | Example |

|---|---|---|

| Prevention of Waste | High atom economy reactions | Direct carbonylation of amines acs.org |

| Safer Solvents & Auxiliaries | Use of water as a solvent | "On-water" reaction of isocyanates with amines organic-chemistry.org |

| Design for Energy Efficiency | Reducing energy consumption | Microwave-assisted synthesis protocols yale.edu |

| Use of Renewable Feedstocks | Utilizing renewable C1 sources | Synthesis from amines and captured carbon dioxide ureaknowhow.comrsc.org |

| Catalysis | Replacing stoichiometric reagents | Palladium-catalyzed oxidative carbonylation epa.gov |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. thieme-connect.comchemistryviews.orgrsc.org By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with improved product yields and purity. thieme-connect.comthieme-connect.com

For urea synthesis, a rapid and efficient procedure involves the reaction of amines with potassium cyanate in water under microwave irradiation. thieme-connect.comchemistryviews.orgthieme-connect.com This method avoids the use of toxic reagents and organic solvents, aligning with green chemistry principles. researchgate.net The protocol is compatible with a wide range of amines, including aliphatic and aromatic substrates, and tolerates various functional groups. chemistryviews.org

Table 5: Comparison of Conventional vs. Microwave-Assisted Urea Synthesis

| Reaction | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement |

|---|---|---|---|

| N-Benzylamine + KOCN | 6 - 24 hours | 7 - 60 minutes | Significant |

| o-Toluidine + KOCN | Several hours | 1 hour | High |

| l-Phenylalanine + KOCN | 10 - 70 hours | 1 hour | High |

Data synthesized from references thieme-connect.comchemistryviews.orgthieme-connect.com.

Mechanochemical Approaches for Urea Derivatives

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a sustainable and efficient alternative to traditional solvent-based synthesis for urea derivatives. researchgate.net These techniques, often involving ball milling or grinding, can lead to high yields, reduced reaction times, and minimized solvent waste, aligning with the principles of green chemistry. researchgate.net

Mechanochemical methods are particularly advantageous for synthesizing ureas from solid reactants. The process can be classified into neat grinding (NG), where dry reactants are milled together, and liquid-assisted grinding (LAG), where a small, catalytic amount of liquid is added to facilitate the reaction. researchgate.net For instance, the synthesis of a bis-urea anion sensor was achieved in quantitative yield within 30 minutes by milling o-phenylenediamine with phenyl isocyanate in a 1:2 molar ratio. beilstein-journals.org Similarly, various sulfonyl ureas, including the drug tolbutamide, have been synthesized in excellent yields (92-93%) through mechanochemical coupling of sulfonamides with isocyanates or sulfonyl isocyanates with amines. beilstein-journals.org

These solvent-free or low-solvent approaches offer simple product isolation, often through filtration, and avoid the use of volatile organic compounds (VOCs). organic-chemistry.org The energy input from milling directly breaks down crystal lattices and brings reactants into close contact, often at active sites, which can accelerate reaction rates significantly compared to solution-phase chemistry. acs.org Research has demonstrated that mechanochemistry enables reactions even with poorly soluble inorganic precursors, producing innocuous by-products. nih.gov This approach has been successfully applied to generate various urea and thiourea (B124793) derivatives, highlighting its broad applicability in synthesizing complex organic molecules from solid-state starting materials. beilstein-journals.org

| Technique | Description | Key Advantages | Example Application |

|---|---|---|---|

| Neat Grinding (NG) | Reactants are milled in their solid, dry forms without any added solvent. | Completely solvent-free, high atom economy, simple setup. | Synthesis of bis-urea derivatives from o-phenylenediamine and phenyl isocyanate. beilstein-journals.org |

| Liquid-Assisted Grinding (LAG) | A small, sub-stoichiometric amount of liquid is added to the solid reactants during milling. | Enhances reaction rates and crystallinity of products compared to NG. | Preparation of a urea-adipic acid cocrystal using acetonitrile (B52724) as the grinding liquid. researchgate.net |

| Polymer-Assisted Grinding (POLAG) | A liquid or solid polymer is used as an additive during the milling process. | Can influence reaction pathways and product polymorphs. | General technique for modifying mechanochemical synthesis outcomes. researchgate.net |

Reaction Mechanism Elucidation in Urea Derivative Synthesis

The synthesis of this compound, a disubstituted urea, is most commonly achieved through the reaction of an appropriate isocyanate with a secondary amine. The fundamental reaction mechanism is a nucleophilic addition. researchgate.net In this case, the synthesis would involve the reaction of 2,4-dimethylphenyl isocyanate with dibutylamine (B89481).

The mechanism proceeds as follows:

Nucleophilic Attack: The nitrogen atom of the dibutylamine possesses a lone pair of electrons, making it nucleophilic. It attacks the electron-deficient carbonyl carbon of the 2,4-dimethylphenyl isocyanate. The isocyanate group (–N=C=O) is highly electrophilic due to the electronegativity of the adjacent nitrogen and oxygen atoms.

Intermediate Formation: This attack leads to the formation of a transient, zwitterionic intermediate. The nitrogen from the amine becomes positively charged, and the oxygen of the carbonyl group becomes negatively charged.

Proton Transfer: A rapid intramolecular or intermolecular proton transfer occurs from the positively charged nitrogen atom to the negatively charged oxygen atom. This step neutralizes the charges and results in the formation of the stable urea linkage.

This reaction is typically fast, efficient, and does not require a catalyst, often proceeding to completion at room temperature in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF). commonorganicchemistry.com The primary driving force for the reaction is the high reactivity of the isocyanate group towards nucleophiles like amines. The formation of the stable, resonance-stabilized urea functional group also contributes to the thermodynamic favorability of the reaction. Alternative methods for urea synthesis exist, such as those employing phosgene substitutes like triphosgene or carbamates, but the isocyanate-amine pathway remains one of the most direct and widely used routes. commonorganicchemistry.comthieme-connect.comnih.gov

Optimization of Synthetic Parameters for Research Scale and Efficiency

Optimizing the synthesis of this compound on a research scale involves the careful consideration of several parameters to maximize yield, purity, and operational efficiency while minimizing reaction time and waste.

Reactant Stoichiometry: The reaction between the isocyanate and the amine is typically run with a stoichiometric or near-stoichiometric amount of each reactant (e.g., a 1:1 or 1:1.1 molar ratio). google.com Using a large excess of one reactant is usually unnecessary due to the high reactivity and can complicate the purification process.

Solvent Selection: The choice of solvent is crucial. Ideal solvents should fully dissolve the reactants but often precipitate the urea product upon formation, simplifying isolation by filtration. nih.gov Common solvents include aprotic options like tetrahydrofuran (THF), dichloromethane (DCM), and dimethylformamide (DMF). commonorganicchemistry.com For greener approaches, reactions "on-water" have been shown to be effective for some urea syntheses, offering simple product isolation and avoiding toxic organic solvents. organic-chemistry.org

Temperature and Reaction Time: Many urea syntheses from isocyanates and amines are exothermic and proceed rapidly at room temperature (20-25°C). google.comnih.gov Cooling may be necessary for large-scale reactions to control the reaction rate. Reaction times are often short, ranging from minutes to a few hours. nih.govresearchgate.net Monitoring the reaction by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can determine the point of completion and prevent the formation of by-products from prolonged reaction times.

Catalysis: While often not necessary, a base catalyst such as triethylamine or 1,4-diazabicyclo[2.2.2]octane (DABCO) can be employed, particularly when using less reactive starting materials like carbamates instead of isocyanates. thieme-connect.comnih.gov In some specialized urea syntheses, palladium catalysts have been used for cross-coupling reactions to form aryl-urea bonds. organic-chemistry.org

Work-up and Purification: An optimized process aims for a simple work-up. If the product precipitates from the reaction mixture, isolation involves simple filtration followed by washing with a suitable solvent to remove unreacted starting materials and soluble impurities. organic-chemistry.org If the product remains in solution, standard extraction and crystallization or column chromatography techniques are used for purification. The choice of an appropriate solvent system is critical for achieving high purity during crystallization.

| Parameter | Typical Conditions | Effect on Reaction | Optimization Goal |

|---|---|---|---|

| Solvent | THF, DCM, DMF, Acetonitrile, Water | Affects reactant solubility, reaction rate, and product isolation. | Maximize yield and purity, simplify work-up, minimize environmental impact. organic-chemistry.orgcommonorganicchemistry.com |

| Temperature | Room Temperature (20-25°C) | Controls reaction rate and potential for side reactions. | Achieve complete reaction in minimal time without by-product formation. google.com |

| Stoichiometry | 1:1 to 1:1.2 (Amine:Isocyanate) | Influences reaction completion and impurity profile. | Ensure full conversion of the limiting reagent while simplifying purification. google.com |

| Catalyst | None, Triethylamine, DABCO, Pd-catalysts | Can increase the rate of reaction, especially with less reactive precursors. | Reduce reaction time and temperature; typically avoided in isocyanate-amine reactions for simplicity. thieme-connect.comorganic-chemistry.org |

| Reaction Time | 30 minutes to 12 hours | Determines the extent of conversion. | Minimize time to reach maximum conversion, avoiding product degradation. beilstein-journals.orgnih.gov |

Spectroscopic and Structural Data for this compound Not Publicly Available

Following a comprehensive search for advanced spectroscopic and structural data, it has been determined that specific experimental findings for the chemical compound This compound are not available in publicly accessible scientific literature and databases.

The requested article, which was to be structured around detailed analytical characterization, could not be generated due to the absence of published data for this specific molecule. The required information includes:

Nuclear Magnetic Resonance (NMR) Spectroscopy: No specific ¹H (proton) or ¹³C (carbon-13) NMR spectral data, including chemical shifts and coupling constants, could be located for this compound.

Infrared (IR) and Raman Spectroscopy: Vibrational and functional group analysis data from IR and Raman spectroscopy specific to this compound are not present in the searched literature.

High-Resolution Mass Spectrometry (HRMS): There is no available HRMS data to confirm the precise molecular composition of the compound. A product listing for a constitutional isomer, 1,1-dibutyl-3-(3,4-dimethylphenyl)urea, explicitly states that the vendor does not collect analytical data for it. sigmaaldrich.com

X-ray Crystallography: No crystallographic data has been published for this compound. Consequently, information regarding its solid-state molecular and supramolecular architecture, including conformational analysis and dihedral angle determinations, is unavailable.

While data exists for structurally related compounds, such as 1-(2,4-dimethylphenyl)urea, which lacks the two butyl groups nih.govresearchgate.net, and other urea derivatives, the strict requirement to focus solely on This compound prevents the use of this information as a substitute. The unique substitution pattern of the target compound means that data from related molecules would not accurately represent its distinct spectroscopic and structural properties.

Therefore, the creation of a scientifically accurate article as per the specified outline is not feasible at this time.

Advanced Spectroscopic and Structural Characterization

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

Elucidation of Hydrogen Bonding Networks and Crystal Packing Motifs

A comprehensive search of scientific literature and crystallographic databases did not yield specific experimental data on the hydrogen bonding networks and crystal packing motifs for the compound 1,1-Dibutyl-3-(2,4-dimethylphenyl)urea. While research on structurally related urea (B33335) derivatives is available, the specific arrangement of molecules in the solid state for this particular compound, including details of its hydrogen bonds and crystal lattice, has not been publicly documented.

In the absence of specific crystallographic data for this compound, the precise nature of its solid-state architecture remains unconfirmed. The presence of the two bulky butyl groups on one of the nitrogen atoms would be expected to introduce significant steric hindrance. This could potentially prevent the formation of the classic hydrogen-bonded dimer and chain motifs observed in less substituted ureas, leading to different and possibly more complex packing arrangements. Spectroscopic techniques such as solid-state NMR and FT-IR could provide insights into the hydrogen bonding environment, but detailed crystal structure determination through single-crystal X-ray diffraction would be required for a definitive elucidation.

Further research and experimental studies are necessary to determine the specific hydrogen bonding networks and crystal packing motifs of this compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental tools for investigating the properties of molecules at the electronic level. For a substituted urea (B33335) compound like 1,1-Dibutyl-3-(2,4-dimethylphenyl)urea, DFT can provide deep insights into its intrinsic chemical nature. These calculations solve approximations of the Schrödinger equation to determine the electron density and, from it, derive various molecular properties. The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, def2-TZVP) is crucial for balancing computational cost with accuracy. For instance, studies on urea and its derivatives have utilized DFT to understand lattice energies and intermolecular interactions. researchgate.net

The electronic structure of a molecule is defined by the arrangement of its electrons in various orbitals. A key aspect of this is the analysis of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability, with a larger gap indicating higher stability and lower chemical reactivity.

For this compound, the HOMO would likely be localized on the electron-rich 2,4-dimethylphenyl ring and the adjacent nitrogen atom of the urea group, due to the electron-donating effects of the methyl and amino groups. The LUMO would likely be centered around the carbonyl group (C=O) of the urea moiety, which acts as an electron-accepting region. Analysis of the molecular electrostatic potential (MEP) map would complement this, visually identifying the electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions of the molecule. researchgate.net

Table 1: Hypothetical Frontier Orbital Data for this compound

| Parameter | Predicted Value (Arbitrary Units) | Probable Location |

| HOMO Energy | High (e.g., -6.2 eV) | 2,4-dimethylphenyl ring, adjacent N atom |

| LUMO Energy | Low (e.g., -1.5 eV) | Carbonyl (C=O) group |

| HOMO-LUMO Gap | Moderate (e.g., 4.7 eV) | Entire molecule |

Note: The values in this table are illustrative and would require specific DFT calculations to be confirmed.

DFT calculations are a powerful tool for predicting spectroscopic data. By calculating vibrational frequencies, one can simulate an infrared (IR) spectrum, which helps in the identification of functional groups. For this compound, characteristic peaks such as the C=O stretch of the urea, N-H stretches (if any, though this compound is fully substituted on one nitrogen), and C-N stretches could be predicted. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared to experimental data to confirm the molecular structure.

Theoretical studies can be employed to map out the potential energy surfaces of chemical reactions involving this compound. This involves locating transition states and calculating activation energies for processes such as its synthesis, degradation, or interaction with other chemical species. For example, the formation of urea derivatives can be simulated to understand the reaction mechanism and energetics. researchgate.net This type of analysis is crucial for optimizing synthetic routes and understanding potential degradation pathways.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. MD simulations can model the behavior of this compound in different environments, such as in aqueous solution or organic solvents. nih.gov These simulations provide insights into the compound's conformational flexibility, showing how the dibutyl chains and the dimethylphenyl group move and rotate.

Furthermore, MD is essential for understanding how solvent molecules arrange themselves around the solute and for calculating properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from the solute. Such simulations have been performed extensively for simple urea in water to investigate its role as a denaturant and its effect on water structure. acs.orgresearchgate.net

Analysis of Intermolecular Interactions and Molecular Recognition

The biological and chemical function of a molecule is often dictated by its non-covalent interactions with other molecules.

The structure of this compound contains both a urea group, capable of acting as a hydrogen bond donor (from the N-H group) and acceptor (at the carbonyl oxygen), and an aromatic ring. This allows for several key intermolecular interactions.

Urea-Aromatic Stacking: The planar urea functional group can engage in stacking interactions with the 2,4-dimethylphenyl ring of another molecule. These interactions are driven by a combination of van der Waals forces and electrostatic interactions.

NH-π Interactions: The hydrogen atom on the nitrogen of the urea group (N-H) can form a weak hydrogen bond with the electron-rich π-system of the aromatic ring of a neighboring molecule. This NH-π interaction is a significant directional force in the self-assembly and crystal packing of many aromatic urea derivatives. The crystal structure of similar compounds, like 1-(2,4-dimethylphenyl)urea, reveals extensive hydrogen bonding networks that dictate the solid-state packing. researchgate.net

These interactions are fundamental to how the molecule might recognize and bind to a biological target or self-assemble in solution or the solid state.

Quantification of Hydrogen Bonding Interactions in Different Phases

The urea moiety is a classic hydrogen bond donor and acceptor, and the nature of these interactions is fundamental to the structure and properties of urea-containing compounds in various states of matter. A comprehensive computational study would quantify these interactions for this compound in the gas phase, in solution, and in the solid state. This would typically involve quantum mechanical calculations, such as Density Functional Theory (DFT), to determine the energies, geometries (bond lengths and angles), and vibrational frequencies of hydrogen-bonded dimers and larger clusters.

Such studies on other urea derivatives have revealed the importance of both intramolecular and intermolecular hydrogen bonds in dictating their conformational preferences and packing in the crystalline state. For instance, theoretical investigations on similar molecules often analyze the N-H···O=C hydrogen bonds that are characteristic of ureas. The strength of these bonds can be quantified through methods like Atoms in Molecules (AIM) theory or Natural Bond Orbital (NBO) analysis, which provide information on electron density at bond critical points and orbital interaction energies, respectively.

Despite the utility of these methods, specific quantitative data detailing the hydrogen bonding energies or geometries for this compound across different phases are not available in the reviewed literature.

Molecular Docking Studies for Ligand-Target Interactions in Model Systems

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For a compound like this compound, docking studies could elucidate its potential to interact with biological targets such as enzymes or receptors. This is a common approach in drug discovery and materials science to screen for potential inhibitors or functional molecules.

A typical molecular docking study would involve preparing the three-dimensional structure of this compound and a target protein of interest. The docking algorithm would then sample a large number of possible conformations and orientations of the ligand within the binding site of the protein, scoring them based on a force field that estimates the binding affinity. The results would be presented as binding energies (e.g., in kcal/mol) and a detailed view of the interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and specific amino acid residues of the target.

Exploration of Functional Roles and Research Applications

Utilization in Supramolecular Chemistry and Self-Assembly

The urea (B33335) functionality is a cornerstone of supramolecular chemistry due to its capacity for strong and directional hydrogen bonding. The N-H protons of the urea group act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. This enables the formation of well-defined, non-covalent assemblies.

Design of Hydrogen-Bonded Architectures and Host-Guest Systems

Urea derivatives are frequently employed in the design of synthetic receptors for anions and other neutral molecules. The two polarized N-H bonds of a urea group can form strong hydrogen bonds, making it an effective recognition site. While there is no specific research on 1,1-Dibutyl-3-(2,4-dimethylphenyl)urea in host-guest systems, more complex tris-urea receptors have been shown to encapsulate dihydrogen phosphate (B84403) anions through multiple N-H···O hydrogen bonds, forming intricate three-dimensional supramolecular structures. evitachem.com The dibutyl groups on one nitrogen and the dimethylphenyl group on the other in this compound would influence its solubility and steric profile, which are critical factors in the design of selective hosts.

The hydrogen bonding patterns of urea derivatives can be predicted and studied. For instance, the crystal structure of the related compound, 1-(2,4-dimethylphenyl)urea, reveals that molecules form inversion dimers through pairs of N-H···O hydrogen bonds, which then link into two-dimensional networks. The presence of the two butyl groups in this compound would likely disrupt such ordered packing, leading to different self-assembled architectures. Infrared (IR) spectroscopy studies on trialkyl-substituted ureas, which are structurally analogous to the target compound, show distinct carbonyl stretching bands corresponding to free and hydrogen-bonded urea groups, confirming their participation in hydrogen-bonding interactions.

Investigation of Self-Assembled Materials and Gelators

Low-molecular-weight gelators (LMWGs) are small organic molecules that can self-assemble in a solvent to form a three-dimensional network, entrapping the solvent and creating a gel. Urea derivatives are a prominent class of LMWGs. The self-assembly process typically involves the formation of one-dimensional supramolecular polymers through hydrogen bonding, which then bundle into fibers to create the gel network.

While no studies have specifically reported the gelation properties of this compound, the general principles of urea-based gelation suggest it could be a candidate. The balance between the hydrogen-bonding urea core and the lypophilic dibutyl and dimethylphenyl substituents would determine its ability to form gels in specific solvents. The formation mechanism of such gels is complex, potentially involving cooperative processes where molecules form nuclei that grow into larger fibers.

Role as Ligands or Building Blocks in Coordination Chemistry and Organocatalysis

The urea group can coordinate to metal ions, typically through the carbonyl oxygen atom. This allows urea derivatives to act as ligands in the formation of coordination complexes. For example, various metal-urea complexes have been synthesized and characterized, demonstrating the versatility of urea as a ligand. While specific coordination complexes of this compound are not documented, its structural features suggest it could form complexes with various metal centers. The nature of the substituents would influence the electronic properties of the coordinating oxygen and the steric environment around the metal ion.

In the field of organocatalysis, urea and thiourea (B124793) derivatives have emerged as powerful hydrogen-bond donors for activating and stabilizing substrates and transition states. Although there are no specific reports of this compound being used as an organocatalyst, its single N-H group could potentially participate in catalysis requiring a single point of hydrogen-bond donation.

Development as Chemical Probes or Tools in Molecular Research Systems

The ability of urea derivatives to engage in specific hydrogen-bonding interactions makes them suitable for development as chemical probes. There is no available research on the use of this compound as a molecular probe. However, the general strategy involves designing urea-based molecules that can selectively bind to a biological target, often mimicking the interactions of a natural substrate.

Integration into Novel Material Systems (e.g., Metal-Organic Frameworks, Sensors)

Metal-Organic Frameworks (MOFs) are porous materials constructed from metal ions or clusters linked by organic ligands. Incorporating functional groups like urea into the organic linkers can impart specific properties to the MOF, such as enhanced gas sorption or sensing capabilities. For instance, urea-functionalized dicarboxylate linkers have been used to create zinc-based MOFs that exhibit high uptake of gases like SO2 and NH3, attributed to the hydrogen-bonding interactions with the urea group.

Structure Function Relationship Sfr and Analog Design

Rational Design Principles for Derivatives and Analogs of 1,1-Dibutyl-3-(2,4-dimethylphenyl)urea

The design of derivatives and analogs of this compound is guided by established principles aimed at modulating its physicochemical and biological properties. Key strategies involve altering the steric and electronic characteristics of the molecule.

One primary principle is the modification of the hydrogen-bonding capabilities of the urea (B33335) moiety. nih.govnih.gov The N-H proton of the 2,4-dimethylphenylamino group can act as a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. The two butyl groups on the other nitrogen atom make it a tertiary amine, thus it lacks a proton for hydrogen donation, a feature that significantly influences its interaction with biological targets or other molecules. nih.gov

Another design principle revolves around disrupting or controlling the planarity of the urea system. The introduction of substituents at the ortho position of the N-aryl group can disrupt the coplanarity between the urea functionality and the aromatic ring. nih.gov In the case of this compound, the methyl group at the ortho-position (position 2) of the phenyl ring likely induces a non-planar conformation. This conformational restriction can be a deliberate design element to enhance binding to specific protein pockets or to modify properties like solubility.

Systematic Modification of Alkyl and Aryl Substituents and their Impact on Molecular Interactions

Systematic modifications of the alkyl and aryl substituents of this compound have predictable effects on its molecular interactions and, consequently, its function.

Alkyl Substituents: The two butyl groups on the N1 atom play a crucial role in defining the molecule's steric bulk and lipophilicity.

Hydrophobicity and Solubility: The length and branching of the alkyl chains are primary determinants of the molecule's solubility in various solvents. Increasing the length of the alkyl chains generally increases lipophilicity. Studies on other N-alkyl urea derivatives have shown that self-aggregation mechanisms are influenced by the steric hindrance of the aliphatic chains. nih.gov

Molecular Interactions: The hydrophobic butyl chains can engage in van der Waals interactions with nonpolar regions of other molecules or biological macromolecules.

Aryl Substituents: The 2,4-dimethylphenyl group also profoundly influences the molecule's properties.

Electronic Effects: The methyl groups are weak electron-donating groups, which can slightly increase the electron density on the aromatic ring and influence the acidity of the N-H proton.

Steric Hindrance and Conformation: The ortho-methyl group forces the phenyl ring to be twisted out of the plane of the urea group. This disruption of planarity can prevent strong π-stacking interactions between adjacent molecules but can also pre-organize the molecule for specific binding conformations. nih.gov

Binding Interactions: The aromatic ring can participate in π-π stacking or π-cation interactions with complementary aromatic residues in a binding pocket. The substitution pattern on the ring dictates the preferred geometry of these interactions.

The table below summarizes the expected impact of systematic modifications on the molecular properties of this compound, based on general principles observed in related urea derivatives.

| Modification | Expected Impact on Molecular Properties |

| Alkyl Chain Length | |

| Increase (e.g., pentyl, hexyl) | Increased lipophilicity, potentially lower aqueous solubility, increased van der Waals interactions. |

| Decrease (e.g., ethyl, propyl) | Decreased lipophilicity, potentially higher aqueous solubility, reduced steric hindrance. |

| Alkyl Chain Branching | |

| (e.g., isobutyl, tert-butyl) | Increased steric bulk, potential disruption of crystal packing, altered solubility. |

| Aryl Ring Substitution | |

| More electron-donating groups | Increased electron density on the ring, potential for stronger cation-π interactions. |

| Electron-withdrawing groups (e.g., halogens, nitro) | Decreased electron density, potential for halogen bonding, altered N-H acidity. nih.gov |

| Different substitution patterns (e.g., 3,5-dimethyl) | Altered ring conformation relative to the urea plane, different steric profile for binding. |

Chemoinformatic Approaches to Correlate Molecular Structure with Research-Relevant Functionality

Chemoinformatics provides powerful tools to establish quantitative structure-activity relationships (QSAR) and structure-property relationships (QSPR) for compounds like this compound. These computational methods are instrumental in rationalizing experimental findings and guiding the design of new analogs with desired functionalities.

Molecular Descriptors: A wide range of molecular descriptors can be calculated for this compound and its analogs. These include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (e.g., connectivity indices), and 3D-descriptors (e.g., molecular surface area, volume). These descriptors quantify various aspects of the molecular structure.

QSAR/QSPR Modeling: By generating a library of virtual analogs with systematic variations in their alkyl and aryl substituents, it is possible to build predictive models. For example, a QSAR model could correlate calculated descriptors with a measured biological activity (e.g., enzyme inhibition) for a series of related ureas. nih.gov This can help identify the key structural features that drive the observed activity.

Pharmacophore Modeling: Based on a set of active urea derivatives, a pharmacophore model can be developed. This model represents the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for a specific research-relevant function. nih.gov The model for this compound would likely include a hydrogen bond donor (the N-H group), a hydrogen bond acceptor (the carbonyl oxygen), and hydrophobic features corresponding to the butyl and dimethylphenyl groups.

Molecular Docking: If a three-dimensional structure of a relevant protein target is available, molecular docking simulations can be used to predict the binding mode and affinity of this compound and its analogs. nih.gov These simulations can provide valuable insights into the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. This information is crucial for designing derivatives with improved binding characteristics.

The table below illustrates how chemoinformatic tools can be applied to study this compound.

| Chemoinformatic Tool | Application to this compound |

| Descriptor Calculation | Quantify properties like lipophilicity (logP), polar surface area (PSA), and molecular shape. |

| Conformational Analysis | Predict the preferred 3D structure, including the dihedral angle between the phenyl ring and the urea plane. nih.gov |

| QSAR/QSPR | Develop models to predict a specific activity or property based on structural changes across a series of analogs. nih.gov |

| Pharmacophore Modeling | Define the essential features for a given function, guiding the design of novel compounds with similar or enhanced activity. nih.gov |

| Molecular Docking | Predict binding poses and affinities to a biological target, elucidating key interactions at the atomic level. nih.gov |

Advanced Analytical Method Development for Research Contexts

Chromatographic Separation Techniques (HPLC, GC) for Purity Assessment and Quantitative Analysis in Research Samples

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques for the separation and quantification of 1,1-Dibutyl-3-(2,4-dimethylphenyl)urea. The choice between these methods depends on the sample matrix, the required sensitivity, and the volatility of the compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly suitable method for the analysis of substituted ureas due to their polarity and thermal lability, which can be a challenge for GC. lmaleidykla.lt Reversed-phase HPLC (RP-HPLC) is the most common approach, utilizing a non-polar stationary phase and a polar mobile phase. For this compound, a C18 column is a standard choice, providing effective separation from non-polar and moderately polar impurities. nih.gov

The mobile phase typically consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with the addition of an acid modifier like formic acid or trifluoroacetic acid to improve peak shape and resolution. nih.gov Detection is commonly achieved using a Diode Array Detector (DAD) or a UV detector, with the wavelength set to the absorption maximum of the phenylurea chromophore, typically around 245 nm. nih.gov Isocratic elution can be used for simple purity assessments, while gradient elution is preferred for complex samples containing a wider range of impurities.

Example HPLC Method Parameters for Analysis of Substituted Phenylureas:

| Parameter | Condition | Rationale/Reference |

|---|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for reversed-phase separation of phenylureas. nih.gov |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Acetonitrile provides good separation efficiency; formic acid improves peak shape. nih.gov |

| Gradient | 70% A to 20% A over 15 min | To elute a range of compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | To ensure reproducible retention times. |

| Detection | UV at 245 nm | Phenylurea herbicides show strong absorbance in this region. nih.gov |

| Injection Vol. | 10 µL | Standard injection volume. |

Gas Chromatography (GC)

Direct GC analysis of many substituted ureas can be challenging due to their polarity and potential for thermal degradation in the injector port. nih.gov For a compound like this compound, derivatization is often a necessary step to increase its volatility and thermal stability. Common derivatization approaches for ureas include alkylation or silylation. nih.gov Following derivatization, the compound can be analyzed on a non-polar or mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (DB-5 or equivalent).

Alternatively, for some less polar or more thermally stable ureas, direct injection may be possible using a robust injector setup and a highly inert column. However, this would require careful method development to avoid degradation. GC is often coupled with a mass spectrometer (GC-MS) for definitive identification.

Example GC Method Parameters (Post-Derivatization):

| Parameter | Condition | Rationale/Reference |

|---|---|---|

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A versatile, low-polarity column suitable for a wide range of derivatized compounds. |

| Injector Temp. | 280 °C | To ensure efficient volatilization of the derivatized analyte. |

| Oven Program | 100 °C (1 min), ramp to 300 °C at 15 °C/min | A typical temperature program to separate compounds based on boiling point. |

| Carrier Gas | Helium at 1.2 mL/min | Inert carrier gas with good efficiency. |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | MS provides structural information, while FID offers robust quantification. |

| Derivatization | Silylation with BSTFA + 1% TMCS | To increase volatility and thermal stability. |

Advanced Spectrometric Detection Strategies

For unambiguous identification and highly sensitive quantification, especially in complex matrices, advanced spectrometric detectors are coupled with chromatographic systems.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful technique for the analysis of substituted ureas. nih.gov Electrospray ionization (ESI) is a common ionization source for these compounds, typically operating in positive ion mode to generate the protonated molecule [M+H]⁺. nih.govresearchgate.net

Tandem mass spectrometry (MS/MS) provides a high degree of selectivity and sensitivity through the monitoring of specific fragmentation pathways. For this compound, characteristic fragmentation would likely involve cleavage of the urea (B33335) bridge. The collision-induced dissociation (CID) of the [M+H]⁺ ion would be expected to yield specific product ions. For instance, a common fragmentation pathway for N,N'-substituted ureas is the cleavage of the C-N bond, leading to the elimination of an isocyanate moiety. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) can be employed to determine the elemental composition of the parent ion and its fragments, further increasing confidence in identification. researchgate.net

The electron ionization (EI) mass spectrum for the structurally similar compound N,N-Dibutyl-N'-phenylurea shows a molecular ion peak and characteristic fragment ions resulting from cleavages around the urea functionality and the alkyl chains. nist.gov

Fluorescence Detection

While this compound itself is not expected to be highly fluorescent, derivatization strategies can be employed to introduce a fluorescent tag. An alternative approach involves post-column photolysis, which can convert phenylureas into fluorescent derivatives. nih.gov This method involves passing the column effluent through a photoreactor, followed by reaction with a derivatizing agent like o-phthalaldehyde (B127526) (OPA) to form highly fluorescent isoindoles, which can then be detected with a fluorescence detector. nih.gov This can significantly enhance sensitivity and selectivity compared to standard UV detection. nih.gov

Method Validation and Application in Complex Research Matrices

Any analytical method developed for the quantification of this compound must be rigorously validated to ensure its reliability. Method validation is performed according to guidelines such as those from the International Council for Harmonisation (ICH). researchgate.net

Method Validation Parameters

The validation process assesses the method's suitability for its intended purpose by evaluating a range of performance characteristics: researchgate.net

| Parameter | Description | Typical Acceptance Criteria |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | Peak purity analysis (e.g., using a DAD) and comparison with a blank matrix. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range. | Correlation coefficient (r²) > 0.99. |

| Range | The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. | Defined by the linearity study. |

| Accuracy | The closeness of test results obtained by the method to the true value. | Typically 98-102% recovery for bulk material and 80-120% for trace analysis in complex matrices. nih.gov |

| Precision | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. | Relative Standard Deviation (RSD) < 2% for repeatability and intermediate precision. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters. | No significant change in results with minor variations in parameters like mobile phase composition, pH, or temperature. |

Application in Complex Research Matrices

Analyzing this compound in complex research matrices, such as environmental samples (e.g., soil, water) or biological fluids, requires a robust sample preparation protocol to remove interfering substances. Solid-Phase Extraction (SPE) is a commonly used technique for the cleanup and pre-concentration of phenylurea compounds from aqueous samples. nih.gov For soil or tissue samples, an initial solvent extraction followed by SPE cleanup is typically employed. The choice of SPE sorbent (e.g., C18, polymeric) and elution solvents must be optimized to ensure high recovery of the analyte. The analysis of such samples almost invariably requires the high selectivity of LC-MS/MS to achieve the necessary sensitivity and to mitigate matrix effects. nih.gov

Emerging Research Directions and Interdisciplinary Outlook

Synergistic Approaches Combining Synthetic and Computational Design

The modern development of novel compounds is increasingly moving away from traditional trial-and-error synthesis towards a more integrated approach where computational chemistry guides synthetic efforts. youtube.com For a molecule like 1,1-Dibutyl-3-(2,4-dimethylphenyl)urea, this synergy can accelerate the discovery of new functionalities and applications.

Computational tools such as molecular docking and molecular dynamics (MD) simulations are pivotal in pre-screening compounds and predicting their behavior. youtube.comrsc.org For instance, by modeling the interactions of this compound with the active site of a specific enzyme, researchers can hypothesize its potential as an inhibitor. rsc.orgacs.org Docking experiments can predict how the urea's chain might position itself within hydrophobic pockets of a target protein, while MD simulations can assess the stability of these interactions over time. rsc.orgrsc.org Such in silico analyses provide crucial insights that can guide the synthesis of more potent and selective derivatives, saving significant time and resources. youtube.com

Recent studies on other urea (B33335) derivatives have successfully used this combined approach. For example, the design of urea-containing MraY inhibitors involved docking experiments to predict how different alkyl and aromatic moieties would bind within the enzyme's active site, which then informed the synthetic targets. rsc.orgrsc.org This strategy allows chemists to focus on synthesizing compounds with the highest probability of success. The process often involves an iterative cycle where synthesized compounds are tested, and the results are fed back into computational models for further refinement.

Below is a table outlining a hypothetical workflow for applying a synergistic design approach to this compound.

| Step | Computational Method | Objective & Rationale | Corresponding Synthetic Goal |

| 1. Target Identification | Bioinformatics Analysis | Identify potential biological targets (e.g., kinases, proteases) where the compound's structural features might be beneficial. | N/A |

| 2. Initial Screening | Molecular Docking | Predict the binding affinity and pose of this compound within the identified target's active site. | Synthesize the parent compound for initial validation. |

| 3. Dynamic Stability | Molecular Dynamics (MD) | Simulate the dynamic behavior of the compound-target complex to assess the stability of the predicted binding mode. bradnerlab.org | N/A |

| 4. Derivative Design | In Silico Modification | Computationally modify the parent structure (e.g., alter alkyl chains, add functional groups to the phenyl ring) to improve predicted affinity. | Synthesize a focused library of the most promising derivatives identified computationally. |

| 5. Property Prediction | QSAR, DFT Calculations | Predict physicochemical properties (solubility, electronic distribution) of the designed derivatives to ensure favorable drug-like characteristics. researchgate.net | Prioritize synthesis of derivatives with optimal predicted properties. |

| 6. Iterative Refinement | Feedback Loop | Use experimental activity data from synthesized derivatives to refine the computational model for the next design cycle. | Synthesize second-generation derivatives based on refined models. |

Novel Applications in Interdisciplinary Research Fields Beyond Traditional Organic Chemistry

The versatility of the urea scaffold suggests that this compound and its derivatives could find applications in diverse, interdisciplinary fields beyond their traditional roles in organic synthesis. nih.govresearchgate.net

In medicinal chemistry , substituted ureas are recognized as "privileged structures" due to their prevalence in a wide range of bioactive compounds and approved drugs. frontiersin.orgnih.gov Diarylureas, for example, are known for their potent antitumor activity as kinase inhibitors. nih.gov While this compound is not a diarylurea, its N-aryl group is a feature in many inhibitors. The lipophilic nature of the two butyl groups and the dimethylphenyl moiety could enhance membrane permeability or interaction with hydrophobic pockets in enzymes, making it a candidate for investigation as an antibacterial, antiviral, or anticancer agent. researchgate.netnih.gov

In agricultural science , phenylurea compounds have a long history of use as herbicides. chemicalbook.com Their mechanism often involves the inhibition of essential plant processes like protein synthesis. The specific substitution pattern of this compound could be explored for novel herbicidal or pesticidal activities, potentially offering new modes of action or improved selectivity.

In materials science and supramolecular chemistry , urea derivatives are used as building blocks for creating complex molecular assemblies, resins, and dyes. nih.gov The two N-H protons of the urea group are excellent hydrogen bond donors, while the carbonyl oxygen is a hydrogen bond acceptor, allowing for the formation of predictable, self-assembling structures like tapes or sheets. wikipedia.org The bulky dibutyl and dimethylphenyl groups would influence the packing and solubility of such assemblies. Furthermore, urea derivatives can act as ligands, forming complexes with metal ions that may have interesting catalytic, magnetic, or optical properties. primescholars.comtsijournals.com

The following table summarizes potential interdisciplinary applications for this class of compound.

| Interdisciplinary Field | Potential Application | Relevant Structural Features of this compound |

| Medicinal Chemistry | Enzyme Inhibition (e.g., Kinases, Urease) acs.orgfrontiersin.org | N-aryl group for potential π-stacking; dibutyl groups for hydrophobic interactions; urea core for H-bonding. |

| Agricultural Science | Herbicides, Pesticides chemicalbook.com | Phenylurea scaffold known for bioactivity; lipophilic substituents may enhance uptake. |

| Materials Science | Polymer Precursors, Resins nih.gov | Urea functionality for polymerization reactions (e.g., with formaldehyde). |

| Supramolecular Chemistry | Self-Assembling Systems, Gels | Hydrogen bonding capability of the urea moiety. Bulky groups to control crystal packing. |

| Coordination Chemistry | Ligands for Metal Complexes primescholars.com | Carbonyl oxygen and/or nitrogen atoms as potential coordination sites for metal ions. |

| Environmental Science | Corrosion Inhibition chemicalbook.com | Organic nitrogen compounds are often effective corrosion inhibitors for metals. |

Future Directions for Theoretical Investigations of Molecular Interactions and Reactivity

Theoretical and computational chemistry offers a powerful lens through which to investigate the properties of this compound at a molecular level, guiding future experimental work. youtube.comauburn.edu

A primary focus would be on conformational analysis . The flexibility of the two butyl groups and the rotational barriers around the C-N bonds of the urea core mean the molecule can adopt multiple shapes (conformers). nih.govresearchgate.net Density Functional Theory (DFT) calculations can be used to determine the geometries and relative energies of these conformers, predicting which shapes are most stable. researchgate.net Recent studies on similar N,N'-diaryl-N,N'-dialkyl ureas have shown that N-alkylation can significantly alter conformational preferences, which in turn affects biological activity. nih.govresearchgate.net

Another key area is the study of non-covalent interactions . The interplay between the hydrophobic butyl chains and the aromatic dimethylphenyl ring is crucial for how the molecule interacts with its environment. Theoretical methods can quantify the strength of hydrogen bonds formed by the urea N-H group and potential π-stacking interactions involving the phenyl ring. nih.gov Understanding these interactions is fundamental to predicting how the molecule will bind to a biological target or self-assemble in the solid state.

Finally, reactivity and mechanism studies can be explored. For instance, if the molecule is investigated as a ligand, QM/MM (Quantum Mechanics/Molecular Mechanics) simulations can model its coordination to a metal center within a larger system, like an enzyme active site. mdpi.com If it is studied as a potential drug candidate, MD simulations can reveal its dynamic behavior in solution and its mechanism of transport across biological membranes. These theoretical investigations provide a molecular-level understanding that is often inaccessible through experimentation alone, paving the way for rational design and optimization. youtube.commdpi.com

| Theoretical Method | Area of Investigation | Potential Insights for this compound |

| Density Functional Theory (DFT) researchgate.net | Conformational Analysis | Determination of stable conformers, rotational energy barriers, and the influence of the dibutyl groups on the planarity of the urea moiety. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Electronic Structure | Analysis of electron density distribution, bond character (e.g., partial double bond character of C-N bonds), and intramolecular hydrogen bonds. |

| Molecular Dynamics (MD) rsc.orgbradnerlab.org | Solvation & Binding Dynamics | Simulation of behavior in different solvents (e.g., water, lipids) to predict solubility and membrane permeability. Analysis of the stability of its complex with a biological target. |

| QM/MM Simulations mdpi.com | Enzyme Inhibition Mechanism | Modeling of interactions and potential reactions within an enzyme active site, providing mechanistic details of inhibition. |

| Natural Bond Orbital (NBO) Analysis chemrxiv.org | Charge Distribution | Quantification of atomic charges and donor-acceptor interactions, explaining the molecule's electrostatic potential and reactivity hotspots. |

Q & A

Q. What are the recommended synthetic routes for 1,1-Dibutyl-3-(2,4-dimethylphenyl)urea, and how can purity be optimized?

The synthesis typically involves reacting 2,4-dimethylaniline with dibutylcarbamoyl chloride under mild alkaline conditions (e.g., using triethylamine as a base in dichloromethane). Key steps include:

- Reagent Ratios : A 1:1.2 molar ratio of 2,4-dimethylaniline to dibutylcarbamoyl chloride ensures complete conversion .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water yields >95% purity .

- Quality Control : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and confirm structure using NMR (e.g., δ 7.2–7.4 ppm for aromatic protons) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., butyl chain protons at δ 0.8–1.6 ppm; aromatic protons at δ 6.8–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS provides accurate molecular weight (e.g., [M+H]⁺ at m/z 277.2) .

- IR Spectroscopy : Urea carbonyl stretch at ~1640–1680 cm⁻¹ verifies functional group integrity .

Q. What preliminary biological activities have been observed for urea derivatives with 2,4-dimethylphenyl groups?

Studies on structurally related compounds (e.g., 1-(2,4-dimethylphenyl)-3,3-dimethylurea) show anti-proliferative activity in cancer cell lines (Jurkat, K562) at IC₅₀ ~100 μg/mL. This suggests potential for similar activity in the target compound, though direct validation is required .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for substituted ureas?

- Comparative Assays : Perform parallel testing of this compound and analogs (e.g., 3,5-dimethylphenyl variant) under standardized conditions (e.g., MTT assay in MCF-7 cells) to isolate substituent effects .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinity differences between substituents (e.g., 2,4- vs. 3,5-dimethylphenyl) at target enzymes .

Q. What strategies optimize the compound’s interaction with biological targets?

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., nitro) at the phenyl ring to enhance hydrogen bonding with enzymes like cyclooxygenase-2 (COX-2) .

- Binding Assays : Surface plasmon resonance (SPR) can quantify interaction kinetics (e.g., KD values) with receptors, guiding iterative structural modifications .

Q. How does the compound’s lipophilicity influence its pharmacokinetic profile?

- LogP Measurement : Experimental determination via shake-flask method (LogP ~3.5) predicts moderate blood-brain barrier permeability .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation; half-life >2 hours suggests suitability for in vivo studies .

Methodological Considerations

Q. What analytical workflows are recommended for detecting degradation products?

- HPLC-MS/MS : Use a C18 column (gradient: 0.1% formic acid in water/acetonitrile) to separate degradation byproducts (e.g., hydrolyzed urea fragments) .

- Forced Degradation Studies : Expose the compound to heat (60°C), light (UV 254 nm), and acidic/basic conditions to identify stability liabilities .

Q. How can researchers validate the compound’s role in inhibiting specific biochemical pathways?

- Gene Expression Profiling : RNA-seq or qPCR to measure downstream effects (e.g., apoptosis markers like BAX/BCL-2) in treated cell lines .

- Enzyme Inhibition Assays : Measure IC₅₀ against purified targets (e.g., tyrosine kinases) using fluorescence-based kits (e.g., ADP-Glo™) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.